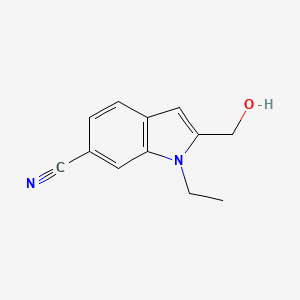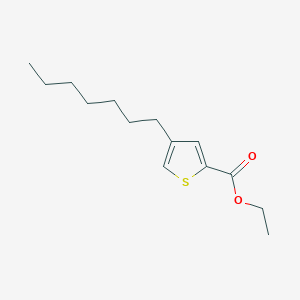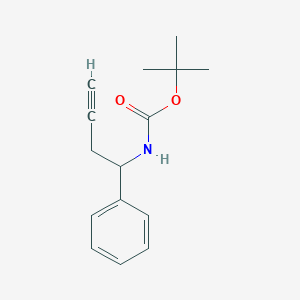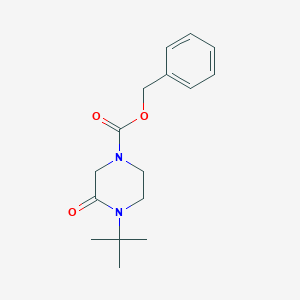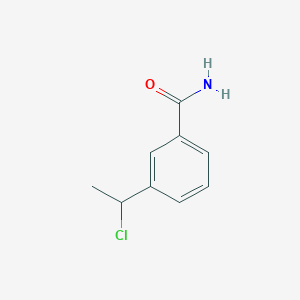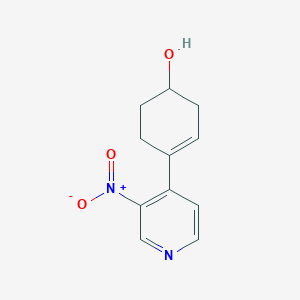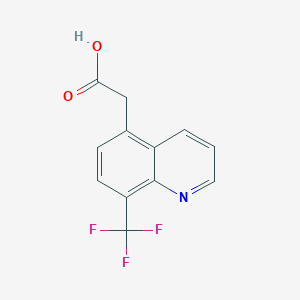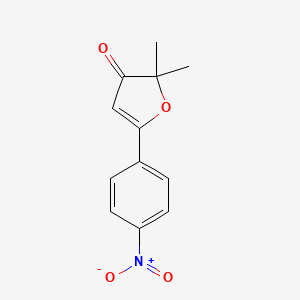
N-benzoyl-5-(bromomethyl)indole
Vue d'ensemble
Description
N-benzoyl-5-(bromomethyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the benzoyl and bromomethyl groups in the indole structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-5-(bromomethyl)indole typically involves the bromination of an indole derivative followed by benzoylation. One common method is the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 5-(bromomethyl)indole. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzoyl-5-(bromomethyl)indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the benzoyl group can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted indoles, where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized derivatives such as indole-5-carboxylic acid.
Reduction Reactions: Products include reduced derivatives such as N-benzyl-5-(hydroxymethyl)indole.
Applications De Recherche Scientifique
N-benzoyl-5-(bromomethyl)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of N-benzoyl-5-(bromomethyl)indole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The benzoyl group can also interact with hydrophobic pockets in proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzoyl-5-(aminomethyl)tetrazole: This compound has a similar structure but contains an aminomethyl group instead of a bromomethyl group.
N-benzoyl-5-bromo-7-nitroindoline:
Uniqueness
N-benzoyl-5-(bromomethyl)indole is unique due to the presence of both the benzoyl and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C16H12BrNO |
|---|---|
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
[5-(bromomethyl)indol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H12BrNO/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H,11H2 |
Clé InChI |
UXJPLGGYPMEIOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)CBr |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-N-(2-Iodoethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B8309419.png)
![2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid](/img/structure/B8309426.png)

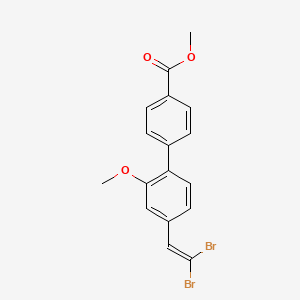
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)
